molecular formula C55H62N10O8 B606998 DD-03-171 CAS No. 2366132-45-6

DD-03-171

Numéro de catalogue B606998
Numéro CAS: 2366132-45-6
Poids moléculaire: 991.163
Clé InChI: QBPVFCNYKUENHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DD-03-171 is a potent and selective BTK Degrader (PROTAC®) with an IC50 value of 5.1 nM . It degrades BTK in a proteasome- and CRBN-dependent manner . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 . It also degrades Ibrutinib-resistant C481S-BTK mutant cancer cells .


Molecular Structure Analysis

The molecular structure of DD-03-171 is complex, with a molecular weight of 991.16 . The exact mass is 990.48 . The elemental composition is C, 66.65; H, 6.31; N, 14.13; O, 12.91 .


Chemical Reactions Analysis

DD-03-171 is a potent and selective BTK Degrader (PROTAC®) that degrades BTK in a proteasome- and CRBN-dependent manner . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 .


Physical And Chemical Properties Analysis

DD-03-171 has a molecular weight of 991.16 . It is soluble to 50 mM in DMSO .

Relevant Papers The paper “Bruton tyrosine kinase degradation as a therapeutic strategy for cancer” discusses the potential of BTK degradation as a therapeutic strategy for cancer . Another paper “Overcoming Cancer Drug Resistance Utilizing PROTAC Technology” discusses the potential of PROTACs like DD-03-171 in overcoming cancer drug resistance .

Applications De Recherche Scientifique

Cancer Therapy

DD-03-171 has been used in the field of cancer therapy . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 . These are three validated targets in B-cell malignancies .

Overcoming Drug Resistance

DD-03-171 has shown potential in overcoming drug resistance in cancer treatment . By hijacking the cellular ubiquitin-proteasome protein degradation machinery, DD-03-171 offers an alternative therapeutic modality to cancer treatments with various potential advantages .

Targeting Oncoproteins

DD-03-171 has been used to target oncoproteins for degradation . This approach offers several advantages for cancer therapy including resiliency to acquired mutations in the target protein, enhanced selectivity, lower dosing requirements, and the potential to abrogate oncogenic transcription factors and scaffolding proteins .

In Vivo Studies

In vivo, DD-03-171 given IP degrades BTK, reduces peripheral tumor cell counts, and prolongs survival in mice xenografted with DLBCL or MCL patient-derived samples .

Proteolysis-Targeting Chimeras (PROTACs)

DD-03-171 is a part of the Proteolysis-Targeting Chimeras (PROTACs) technology . PROTACs specific for a number of known cancer targets have been developed in the last 5 years, which present new options for remission in patients with previously untreatable malignancies and provide a foundation for future-generation compounds .

Target Protein Alteration

DD-03-171 has been used to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

Mécanisme D'action

Target of Action

DD-03-171 is a potent and selective degrader of Bruton’s tyrosine kinase (BTK), IKFZ1, and IKFZ3 . These are three validated targets in B-cell malignancies . BTK is a TEC-family nonreceptor tyrosine kinase that signals downstream of numerous cellular receptors, including the B-cell receptor (BCR), toll-like receptors, and Fc receptors .

Mode of Action

DD-03-171 degrades BTK in a proteasome- and cereblon (CRBN)-dependent manner . The BTK inhibitor portion of DD-03-171 is derived from CGI1746, and this is conjugated to thalidomide using a saturated hydrocarbon linker to create the hybrid molecule . This compound suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 .

Biochemical Pathways

The degradation of BTK by DD-03-171 results in potent suppression of signaling and proliferation in cancer cells . BTK transduces constitutive signaling downstream of the BCR in many B-cell malignancies . Therefore, the degradation of BTK by DD-03-171 disrupts this signaling pathway, leading to antiproliferative effects.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for DD-03-171 are not readily available, it is known that the compound is potent and selective, with an IC50 of 5.1 nM . It is also known to be soluble in DMSO .

Result of Action

DD-03-171 exhibits potent antiproliferative effects on lymphoma cells in vitro and on patient-derived xenografts in vivo . It reduces tumor burden and extends survival in lymphoma patient-derived xenograft models . Moreover, it can degrade Ibrutinib-resistant C481S-BTK mutant cancer cells .

Action Environment

The action of DD-03-171 is influenced by the cellular environment, particularly the presence of the proteasome and CRBN, which are required for its mechanism of action . .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'DD-03-171' involves the reaction of two starting materials, 2,4-dichloro-5-nitropyrimidine and 2-(2-methoxyphenyl)acetic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "2-(2-methoxyphenyl)acetic acid" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyrimidine is reacted with sodium hydride in dimethylformamide to form the corresponding anion.", "Step 2: The anion is then reacted with 2-(2-methoxyphenyl)acetic acid in the presence of palladium acetate and triphenylphosphine to form the desired product.", "Step 3: The product is then purified using column chromatography to obtain the final compound 'DD-03-171'." ] }

Numéro CAS

2366132-45-6

Formule moléculaire

C55H62N10O8

Poids moléculaire

991.163

Nom IUPAC

4-(tert-Butyl)-N-(3-(6-((4-(4-(6-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)hexyl)piperazine-1-carbonyl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)benzamide

InChI

InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69)

Clé InChI

QBPVFCNYKUENHU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DD-03-171;  DD03-171;  DD 03-171;  DD 03171;  DD03171;  DD-03171; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DD-03-171
Reactant of Route 2
Reactant of Route 2
DD-03-171
Reactant of Route 3
Reactant of Route 3
DD-03-171
Reactant of Route 4
Reactant of Route 4
DD-03-171
Reactant of Route 5
DD-03-171
Reactant of Route 6
DD-03-171

Q & A

Q1: How does DD-03-171 differ from traditional Bruton's Tyrosine Kinase (BTK) inhibitors like ibrutinib?

A: Unlike ibrutinib, which inhibits the enzymatic activity of BTK, DD-03-171 acts as a protein degrader. [, ] This means that it facilitates the degradation of BTK within the cell, leading to a more sustained and potentially more profound effect on BTK-dependent signaling pathways. [] This mechanism also allows DD-03-171 to overcome resistance associated with the ibrutinib-resistant BTK C481S mutation. []

Q2: Beyond BTK, are there other proteins targeted by DD-03-171?

A: Yes, research has shown that DD-03-171 exhibits a "triple degradation" effect, targeting not only BTK but also Ikaros family zinc finger protein 1 (IKZF1) and IKZF3. [] This multi-target degradation is significant because these proteins are also essential for the survival of certain cancers, such as mantle cell lymphoma (MCL). []

Q3: What preclinical data supports the efficacy of DD-03-171?

A: In preclinical studies, DD-03-171 demonstrated significant in vitro and in vivo activity against MCL. [] It effectively inhibited the proliferation of MCL cells, including those harboring the ibrutinib-resistant BTK C481S mutation. [] Furthermore, DD-03-171 showed efficacy in both cell line and patient-derived xenograft (PDX) models of MCL, including a model derived from a patient who had progressed on ibrutinib therapy. [] Notably, DD-03-171 treatment led to a significant reduction in tumor burden and extended survival compared to ibrutinib or lenalidomide alone. []

Q4: Does DD-03-171 show activity in other cell types besides MCL cells?

A: Research suggests that DD-03-171, along with other BTK degraders, effectively degrades BTK and TEC in human platelets. [] This degradation significantly impairs platelet activation through the GPVI receptor pathway, which is crucial for thrombus formation. [] This finding suggests potential applications for DD-03-171 in preventing thrombosis, although further research is needed. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.